(1R,2S)-Tramadol-d6 Hydrochloride
描述
属性
分子式 |
C₁₆H₂₀D₆ClNO₂ |
|---|---|
分子量 |
305.87 |
同义词 |
(1R,2S)-rel-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; trans-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; trans-Tramadol-d6 Hydrochloride; |
产品来源 |
United States |
相似化合物的比较
Structural and Isotopic Differences
Table 1: Structural Comparison
| Compound Name | Configuration | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| (1R,2S)-Tramadol-d6 Hydrochloride | (1R,2S) | C₁₆²H₆H₁₉NO₂·HCl | 305.87 | Six deuterium atoms on dimethylamino |
| (±)-cis-Tramadol Hydrochloride | (±)-cis | C₁₆H₂₅NO₂·HCl | 299.84 | Parent compound, racemic mixture |
| O-Desmethyl Tramadol Hydrochloride | N/A | C₁₅H₂₁NO₂·HCl | 285.8 | Major active metabolite |
| Tramadol Impurity A (Hydrochloride) | (1RS,2SR) | C₁₆H₂₅NO₂·HCl | 299.84 | Dehydrated cyclohexene derivative |
- Deuteration: The deuterated form exhibits isotopic differentiation, reducing metabolic degradation rates compared to non-deuterated tramadol, making it ideal for pharmacokinetic studies .
- Stereochemistry : The (1R,2S) configuration distinguishes it from (±)-cis-tramadol (racemic mixture) and enantiomers like (1S,2R)-tramadol .
Metabolic and Pharmacological Differences
Table 2: Metabolic Pathways
| Compound | Metabolic Pathway | Key Enzyme Involved | Half-Life (Hours) |
|---|---|---|---|
| (±)-cis-Tramadol Hydrochloride | O-demethylation (CYP2D6) | CYP2D6 | 5–7 |
| O-Desmethyl Tramadol | Glucuronidation | UGT1A8/2B7 | 9–12 |
| This compound | Reduced O-demethylation | CYP2D6 (slower) | Extended |
- Deuterium Isotope Effect : The C-D bond in (1R,2S)-Tramadol-d6 resists cleavage by CYP2D6, prolonging its detection window in metabolic studies .
- Impurities: Tramadol Impurity A (dehydrated form) and Impurity B (cyclohexenyl derivative) are monitored in USP monographs but lack deuterium .
Regulatory and Quality Standards
- Purity : (1R,2S)-Tramadol-d6 must meet ≥95% purity (HPLC) for research use, whereas USP-grade tramadol requires 98–102% purity .
- Storage: The deuterated compound is stored at -20°C to prevent deuterium exchange, unlike non-deuterated tramadol, which is stable at room temperature in tight containers .
准备方法
Deuteration of the Tramadol Precursor
The synthesis begins with the enantiomerically pure (1R,2S)-tramadol precursor. Deuterium incorporation occurs at six positions: the N-methyl groups and the cyclohexanol ring (Figure 1).
Key Steps:
-
Deuteration of N-Methyl Groups :
The dimethylamino moiety undergoes hydrogen-deuterium exchange using deuterated methanol (CD3OD) or deuterium oxide (D2O) under acidic conditions. This step typically achieves >95% deuteration efficiency. -
Cyclohexanol Ring Deuteration :
The cyclohexanol ring is deuterated via catalytic deuteration using palladium-on-carbon (Pd/C) in deuterium gas (D2) at 80–100°C. This step ensures complete deuteration at the C3, C4, and C5 positions.
Reaction Conditions:
Hydrochloride Salt Formation
The deuterated free base is converted to its hydrochloride salt to enhance solubility and stability.
Procedure:
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Temperature | 0–5°C |
| HCl Gas Flow Rate | 0.5 L/min |
| Crystallization Time | 2–3 hours |
| Final Purity (HPLC) | ≥99.0% |
Reaction Optimization and Stereochemical Control
Maintaining the (1R,2S) configuration is critical to preserving pharmacological activity.
Chiral Resolution Techniques
The racemic tramadol mixture is resolved using chiral stationary phase chromatography (CSP).
Chromatographic Conditions:
Deuterium Incorporation Efficiency
Isotopic purity is validated using liquid chromatography-mass spectrometry (LC-MS).
Mass Spectrometry Data:
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial Scale Production Considerations
Scalability challenges include cost-effective deuterium sources and chiral resolution at scale.
Cost Optimization Strategies
常见问题
What validated chromatographic methods are recommended for quantifying (1R,2S)-Tramadol-d6 Hydrochloride in pharmacokinetic studies?
Basic
The quantification of this compound in biological matrices can be achieved using reversed-phase HPLC with UV detection. A validated method involves:
- Column : Symmetry C18 or equivalent L7 columns (particle size 5 µm, 4.6 × 250 mm) .
- Mobile phase : Acetonitrile and phosphate buffer (pH 3.0) in gradient or isocratic modes, depending on impurity resolution requirements .
- Detection : UV absorption at 270–280 nm, optimized for tramadol derivatives .
- Sample preparation : Plasma or urine samples are extracted using liquid-liquid or solid-phase extraction, followed by filtration (0.8 µm glass fiber) to remove particulates .
System suitability requires ≤2% RSD for replicate injections of standard solutions (0.055 mg/mL in 0.1 N HCl) .
How should reference standards be prepared and characterized for analytical accuracy?
Basic
USP-compliant reference standards for this compound should be prepared as follows:
- Standard solution : Accurately weigh 5–10 mg of USP Tramadol Hydrochloride RS and dissolve in 0.1 N HCl to achieve ~0.1 mg/mL .
- Characterization : Confirm identity via infrared spectroscopy (IR) and retention time matching using HPLC .
- Purity verification : Ensure ≤0.2% impurities (e.g., Related Compound A or B) via peak area normalization in chromatograms .
Deuterated analogs (e.g., O-Desmethyl-cis-tramadol-d6) may serve as internal standards for mass spectrometry, requiring isotopic purity ≥95% .
What advanced strategies resolve isomeric impurities in this compound?
Advanced
Isomeric impurities (e.g., trans-enantiomers or cyclohexene derivatives) can be resolved using:
- Chiral chromatography : Utilize columns like Chiralpak AD-H with hexane:isopropanol:diethylamine (80:20:0.1) to separate (1R,2S) from (1S,2R) enantiomers .
- Impurity profiling : Quantify impurities (e.g., Related Compound A or B) via relative response factors (RRF) in HPLC, where RRF = (ri/rS) × (C/W) × F, with F pre-determined from calibration curves .
- Forced degradation : Expose the compound to heat, light, or acidic conditions to identify degradation products, ensuring method specificity .
How does microbial contamination affect the stability of this compound in biological samples?
Advanced
Microbial activity (e.g., E. coli) in plasma or urine reduces stability by up to 30% over 48 hours at 37°C . Mitigation strategies include:
- Preservation : Add sodium azide (0.1% w/v) to inhibit bacterial growth .
- Storage : Freeze samples at -80°C (not -20°C) to minimize degradation, as even -20°C storage leads to 7–11% loss in one month .
- Rapid analysis : Process samples within 24 hours using validated LC-MS/MS methods to avoid metabolite interference .
What methodological considerations are critical for stability-indicating assays?
Basic
Stability-indicating assays must:
- Identify degradation products : Use accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term storage .
- Validate specificity : Demonstrate baseline separation between the parent compound and degradation peaks (resolution ≥2.0) .
- Quantify water content : Karl Fischer titration ensures ≤0.5% moisture, critical for hygroscopic hydrochloride salts .
How are deuterium isotope effects quantified in pharmacokinetic studies?
Advanced
Deuterium substitution alters metabolic stability and clearance:
- Mass spectrometry : Use MRM transitions (e.g., m/z 308→58 for Tramadol-d6) to track parent drug and metabolites (e.g., O-desmethyl-tramadol-d6) .
- Isotope effects : Compare AUC(0–∞) and t½ between deuterated and non-deuterated forms in crossover animal studies. Tramadol-d6 may exhibit 10–15% higher bioavailability due to reduced CYP2D6-mediated metabolism .
- Internal standards : Co-administer isotopically labeled analogs (e.g., O-Desmethyl-cis-tramadol-d6) to correct for extraction efficiency .
How do pharmacopeial updates impact impurity limits for this compound?
Advanced
Regulatory changes (e.g., USP revisions) require method revalidation:
- Impurity thresholds : Recent updates increased the limit for Related Compound B from 0.1% to 0.2% .
- Column equivalence : If USP specifies Symmetry L7 columns, validate alternative columns (e.g., Zorbax SB-C18) using system suitability tests (RSD ≤2% for retention times) .
- Documentation : Maintain traceable records of method changes to comply with ICH Q2(R1) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
